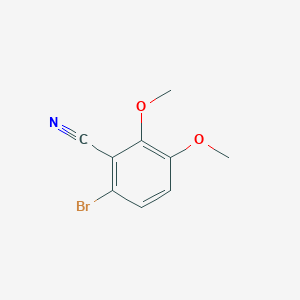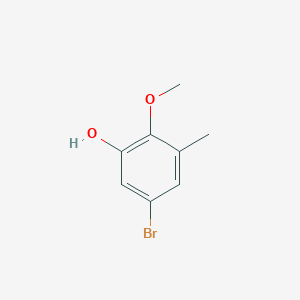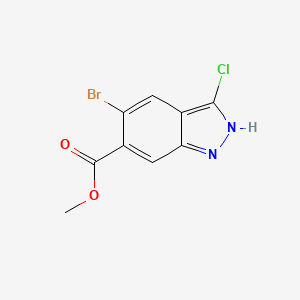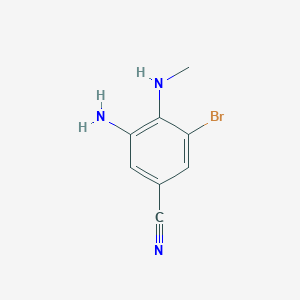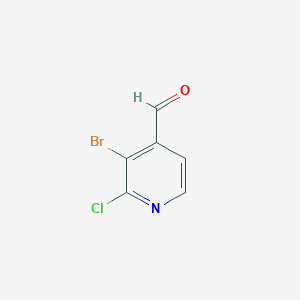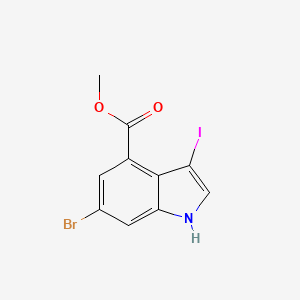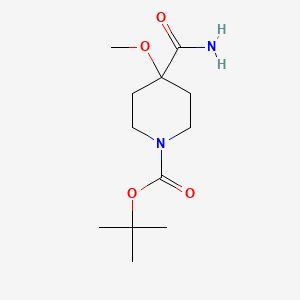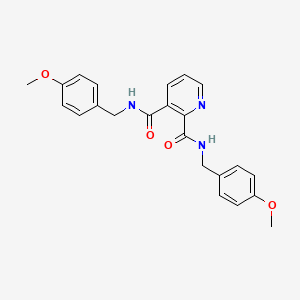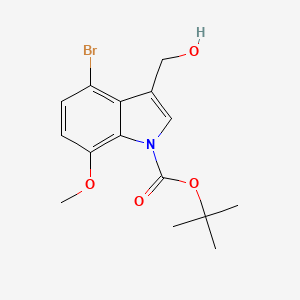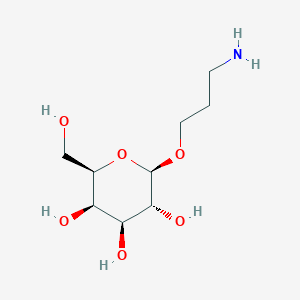
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride
Descripción general
Descripción
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a tetrahydronaphthalenone core, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydronaphthalenone Core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Difluoromethoxy Group: This step involves the reaction of the intermediate with a difluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride involves its interaction with specific molecular targets. The amino and difluoromethoxy groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may affect various signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-7-chloroquinoline: Known for its antimalarial properties.
4-Amino-7-chloronaphthalene: Used in the synthesis of dyes and pigments.
4-Amino-7-methoxynaphthalene: Utilized in organic synthesis and as a precursor for pharmaceuticals.
Uniqueness
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride stands out due to the presence of the difluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for research and industrial applications.
Propiedades
IUPAC Name |
4-amino-7-(difluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2.ClH/c12-11(13)16-6-1-2-7-8(5-6)10(15)4-3-9(7)14;/h1-2,5,9,11H,3-4,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGZDDOYZMBPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1N)C=CC(=C2)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


